Pyridin-4-ylmethanol hydrochloride
Overview
Description
Pyridin-4-ylmethanol hydrochloride is an organic compound with the chemical formula C6H7NO · HCl. It is a colorless or white crystalline solid that is soluble in water, alcohols, and some organic solvents such as methanol and ethanol . This compound is commonly used as a reagent in organic synthesis and serves as an intermediate for the synthesis of various organic compounds, including medicines and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanol hydrochloride can be synthesized through a multi-step process:
Acetaldehyde reacts with hydrogen cyanide: to obtain β-cyanoethanol.
Hydrogenation and reduction: of β-cyanoethanol yield 4-amino-1-butanol.
Reaction of 4-amino-1-butanol with pyridine: produces 4-pyridylmethanol.
Reaction of 4-pyridylmethanol with hydrochloric acid: results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyridin-4-ylmethanal.
Reduction: Formation of pyridin-4-ylmethane.
Substitution: Introduction of different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to introduce new functional groups.
Major Products:
Oxidation: Pyridin-4-ylmethanal.
Reduction: Pyridin-4-ylmethane.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
Pyridin-4-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor for biologically active compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
Pyridin-4-ylmethanol hydrochloride can be compared with other similar compounds such as pyridine, dihydropyridine, and piperidine derivatives:
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties but different applications.
Dihydropyridine: Known for its use in calcium channel blockers and other pharmaceuticals.
Piperidine: A saturated six-membered heterocycle with significant biological activity and therapeutic applications.
Uniqueness: this compound stands out due to its specific structure, which allows for unique reactivity and versatility in synthesis, making it a valuable intermediate in various chemical and pharmaceutical processes .
Comparison with Similar Compounds
- Pyridine
- Dihydropyridine
- Piperidine
- Pyridin-4-ylmethanal
- Pyridin-4-ylmethane .
Properties
IUPAC Name |
pyridin-4-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBJHERHVXOEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62302-28-7 | |
Record name | 4-Pyridinemethanol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62302-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.